molecular formula C10H19NO2 B3102009 Ethyl 2-(piperidin-4-yl)propanoate CAS No. 141060-27-7

Ethyl 2-(piperidin-4-yl)propanoate

Cat. No.: B3102009
CAS No.: 141060-27-7
M. Wt: 185.26 g/mol
InChI Key: KBQUFOYZOQRUEW-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-4-yl)propanoate is an organic compound that features a piperidine ring, a six-membered heterocycle containing one nitrogen atom. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and chemical synthesis. The presence of the piperidine ring imparts unique chemical properties, making it a valuable building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(piperidin-4-yl)propanoate typically involves the reaction of piperidine with ethyl 2-bromopropanoate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction proceeds as follows:

  • Piperidine is reacted with ethyl 2-bromopropanoate in the presence of a base.
  • The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
  • The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(piperidin-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 2-(piperidin-4-yl)propanoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of drugs targeting neurological disorders and pain management.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(piperidin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Ethyl 2-(piperidin-4-yl)propanoate can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which lacks the ester and propanoate groups.

    Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester.

    2-(Piperidin-4-yl)acetic acid: A derivative with a carboxylic acid group instead of an ester.

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

ethyl 2-piperidin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)8(2)9-4-6-11-7-5-9/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQUFOYZOQRUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A sample of tert-butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate (1.4 g, 4.91 mmol) was dissolved in 4 M hydrogen chloride/dioxane (5 mL, 165 mmol) and stirred at RT for 2 h. At the conclusion of this period, the mixture was concentrated on a rotary evaporator and the resultant residue was treated with saturated NaHCO3 and then 1 M NaOH to bring the pH to 9. The mixture was extracted with EtOAc. The extract was washed with brine, dried (MgSO4) and concentrated to give ethyl 2-(piperidin-4-yl)propanoate (0.85 g, 93%). 1H-NMR (400 MHz, CDCl3) δ ppm 4.05-4.13 (2 H, m), 2.99-3.08 (2 H, m), 2.54 (2 H, td, J=12.09, 2.52 Hz), 2.16-2.25 (1 H, m), 1.75 (1 H, s), 1.57-1.66 (2 H, m), 1.52 (1 H, dt, J=12.90, 2.86 Hz), 1.09-1.22 (1 H, m), 1.21 (3 H, t, J=7.18 Hz), 1.07 (3 H, d, J=7.05 Hz).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Dissolve 2-[1-(phenylmethyl)-4-piperidinylidene]propanoic acid, ethyl ester (1.5 g, 5.5 mmol) in acetic acid (50 mL).and place in a Paar hydrogenation flask. Add 10% palladium(C) (500 mg). Charge the vessel to 50 psi and shake for 18 hours. Filter the solution through Celite and remove the solvent in vacuo to give 2-(4-piperidyl)propanoic acid, ethyl ester.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
palladium(C)
Quantity
500 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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